molecular formula C12H10N2O4S B8281677 2-Nitro-4-(phenylsulfonyl)aniline

2-Nitro-4-(phenylsulfonyl)aniline

Cat. No.: B8281677
M. Wt: 278.29 g/mol
InChI Key: MAIPRGSQJOIMIG-UHFFFAOYSA-N
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Description

2-Nitro-4-(phenylsulfonyl)aniline is a nitro-substituted aniline derivative featuring a phenylsulfonyl group (-SO₂C₆H₅) at the para position relative to the amine group and a nitro (-NO₂) group at the ortho position. The phenylsulfonyl group is a strong electron-withdrawing substituent, which likely influences reactivity, solubility, and electronic characteristics. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions under controlled conditions, as seen in related syntheses (e.g., reflux with ethanol and HCl for sulfonyl-containing anilines ).

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-nitroaniline

InChI

InChI=1S/C12H10N2O4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

MAIPRGSQJOIMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Nitro-4-(phenylsulfonyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactive functional groups allow it to participate in nucleophilic aromatic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be synthesized from 5-chloro-2-nitroaniline and thiophenol in the presence of ammonia, yielding high reaction yields (often exceeding 92%) .

Anticancer Research

Recent studies have investigated derivatives of this compound for their potential as anticancer agents. For example, compounds incorporating this structure have been evaluated for their ability to inhibit focal adhesion kinase (FAK), which is implicated in cancer cell survival and proliferation . The introduction of nitric oxide (NO) donor functionalities into such compounds has shown promise in enhancing their anticancer activity.

Anti-inflammatory Properties

The compound’s derivatives are being explored for anti-inflammatory effects, particularly as selective cyclooxygenase-2 inhibitors. These compounds may provide therapeutic benefits similar to existing non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced side effects . Studies indicate that certain derivatives exhibit stronger analgesic effects compared to nimesulide, a commonly used NSAID .

Material Science Applications

In addition to its pharmaceutical relevance, this compound is utilized in the development of dyes and pigments due to its stable chemical structure. Its sulfonyl group enhances solubility and reactivity, making it suitable for various applications in materials science .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing a series of 2,4-dianilinopyrimidine derivatives that included this compound as a scaffold. These compounds were assessed for their inhibitory activity against FAK, demonstrating significant potential as novel anticancer therapies .

Case Study 2: Anti-inflammatory Drug Development

Research into the anti-inflammatory properties of derivatives revealed that certain formulations exhibited enhanced efficacy compared to traditional NSAIDs. The study highlighted the importance of structural modifications to improve therapeutic outcomes while minimizing adverse effects .

Summary Table of Applications

Application AreaDescriptionExamples/Findings
Chemical SynthesisIntermediate in pharmaceutical synthesisHigh yields in nucleophilic aromatic substitution reactions
Medicinal ChemistryAnticancer agents targeting FAKEnhanced activity with NO donor functionalities
Anti-inflammatory properties as COX-2 inhibitorsSuperior analgesic effects compared to nimesulide
Material ScienceDevelopment of dyes and pigmentsStable chemical structure enhances solubility and reactivity

Comparison with Similar Compounds

Table 1: Key Properties of 2-Nitro-4-Substituted Anilines

Compound Name Substituent Molecular Formula Molecular Weight Melting Point LogP Key Applications/Synthesis Notes
2-Nitro-4-(thiophen-2-yl)aniline Thiophen-2-yl C₁₀H₈N₂O₂S 220.25 Not reported Not reported Commercial reagent (American Elements)
2-Nitro-4-(propylthio)aniline Propylthio (-SPr) C₉H₁₂N₂O₂S 212.27 Not reported 3.09 Metabolite of Albendazole; analyzed via RP-HPLC
2-Nitro-4-(trifluoromethoxy)aniline Trifluoromethoxy (-OCF₃) C₇H₅F₃N₂O₃ 222.12 62–64°C Not reported Pharmaceutical intermediate (Thermo Scientific)
4-(Methylsulfanyl)-2-nitroaniline Methylsulfanyl (-SCH₃) C₇H₈N₂O₂S 200.21 Not reported Not reported Agricultural/industrial uses
2-Nitro-4-thiocyanatoaniline Thiocyanato (-SCN) C₇H₅N₃O₂S 211.20 Not reported Not reported Research chemical (limited safety data)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in 2-nitro-4-(trifluoromethoxy)aniline enhances thermal stability, as evidenced by its higher melting point (62–64°C) compared to analogs with alkylthio substituents .
  • Lipophilicity :

    • The propylthio-substituted derivative (LogP = 3.09) exhibits moderate lipophilicity, making it suitable for metabolic studies and HPLC analysis .

Preparation Methods

Nitration of 4-Haloaniline Precursors

A foundational strategy involves nitrating 4-haloaniline derivatives to establish the nitro group prior to sulfonylation. For example, 4-chloroaniline can undergo nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, yielding 2-nitro-4-chloroaniline . The nitro group’s strong meta-directing effect ensures preferential nitration at the ortho position relative to the amino group. This intermediate serves as a critical precursor for subsequent sulfonylation.

Key Reaction Parameters:

  • Nitrating agent : Concentrated nitric acid (90–98%) in sulfuric acid.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction homogeneity.

  • Yield : ~85–92% for analogous nitro-haloaniline syntheses.

Sulfonylation via Nucleophilic Aromatic Substitution

The halogen atom in 2-nitro-4-chloroaniline is displaced by a phenylsulfonyl group using sodium benzenesulfinate (NaSO₂Ph) under copper(II) catalysis. This reaction proceeds via a three-component coupling mechanism, where the sulfinate ion acts as a nucleophile.

Mechanistic Insights :

  • Catalyst : Cu(II) salts (e.g., CuBr₂) facilitate single-electron transfers, stabilizing the transition state.

  • Solvent : Acetonitrile or DMF at 60–80°C.

  • Yield : Up to 78–85% for analogous sulfonylated nitroarenes.

Example Protocol:

  • Dissolve 2-nitro-4-chloroaniline (1.0 equiv) and NaSO₂Ph (1.2 equiv) in DMF.

  • Add CuBr₂ (10 mol%) and heat at 70°C for 12–16 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Sulfonylation-Nitration Sequential Approach

Direct Sulfonylation of 4-Aminobenzenesulfonic Acid

An alternative route begins with 4-aminobenzenesulfonic acid , which undergoes diazotization followed by coupling with benzene to form 4-(phenylsulfonyl)aniline . Subsequent nitration introduces the nitro group at the ortho position.

Challenges :

  • The phenylsulfonyl group is a strong meta-director, potentially leading to competing nitration at position 6.

  • Steric hindrance from the sulfonyl group may reduce nitration efficiency.

Optimization Strategies:

  • Nitrating conditions : Use fuming HNO₃ in acetic anhydride at –10°C to enhance ortho selectivity.

  • Yield : ~60–70% for ortho-nitrated sulfonylarenes.

One-Pot Multi-Step Synthesis

Copper-Catalyzed Three-Component Reaction

A novel method inspired by recent advances involves a one-pot reaction of 2-nitro-1,3-enynes , amines, and sodium benzenesulfinate under Cu(II) catalysis. While primarily used for isoxazole synthesis, this approach can be adapted for aniline derivatives by modifying the amine component.

Reaction Scheme :

  • 2-Nitro-1,3-enyne reacts with aniline to form a nitro-substituted intermediate.

  • Copper-mediated coupling with NaSO₂Ph introduces the sulfonyl group.

Advantages :

  • Avoids isolation of intermediates.

  • High functional group tolerance.

Limitations :

  • Requires precise stoichiometric control.

  • Yields for aniline derivatives remain unverified.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
Nitration-Sulfonylation4-ChloroanilineNitration → Sulfonylation78–85%High regioselectivityRequires halogenated precursor
Sulfonylation-Nitration4-Aminobenzenesulfonic acidDiazotization → Nitration60–70%Commercially available starting materialCompeting meta-nitration
One-Pot Synthesis2-Nitro-1,3-enyneCu-catalyzed coupling~65%*Streamlined processLimited experimental validation

*Estimated based on analogous reactions.

Reaction Optimization and Scalability

Solvent Effects

The choice of solvent significantly impacts substitution efficiency:

  • DMF : Enhances nucleophilicity of sulfinate ions but may require higher temperatures.

  • Water : Enables greener synthesis but risks hydrolysis of intermediates.

  • Methanol : Moderates reaction rates, suitable for large-scale batches.

Catalytic Innovations

  • Palladium catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency in sulfonylation steps.

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes for nitration.

Industrial-Scale Considerations

Patent US6552230B1 highlights the feasibility of scaling nitro-aniline syntheses using cost-effective solvents like toluene or chlorobenzene. For This compound , key recommendations include:

  • Continuous-flow reactors : Minimize exothermic risks during nitration.

  • Recrystallization solvents : Ethanol-water mixtures (3:1) achieve >94% purity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Nitro-4-(phenylsulfonyl)aniline?

  • Methodological Answer : The synthesis typically involves sulfonation or sulfonylation reactions. For example, substituting aniline derivatives with sulfonyl groups can be achieved using sulfonyl chlorides under controlled conditions. In related compounds like 2-nitro-4-(phenoxysulfonyl)aniline derivatives, sulfonation is performed via reaction with substituted phenoxysulfonyl chlorides in the presence of a base (e.g., pyridine) to stabilize intermediates . Regioselectivity in nitration must be carefully controlled to ensure the nitro group occupies the ortho position relative to the amino group.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Key techniques include:

  • FT-IR Spectroscopy : To identify functional groups (e.g., nitro stretching vibrations ~1520–1340 cm⁻¹, sulfonyl S=O stretches ~1350–1150 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments. For example, aromatic protons adjacent to electron-withdrawing groups (nitro, sulfonyl) show downfield shifts .
  • X-ray Crystallography : Resolves bond lengths and angles, though this requires high-purity crystals.

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :

  • Melting Point : Analogous compounds like 2-(phenylsulfonyl)aniline exhibit melting points near 120–122°C, suggesting thermal stability .
  • Solubility : Nitro and sulfonyl groups confer polar characteristics, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but limiting it in nonpolar solvents.
  • Stability : The compound is likely sensitive to strong acids/bases due to the sulfonyl and nitro groups. Storage under inert atmospheres is recommended.

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonyl groups influence the reactivity of this compound?

  • Methodological Answer :

  • The nitro group is a strong electron-withdrawing meta-director, while the sulfonyl group is also electron-withdrawing but para-directing. Computational studies (e.g., DFT) can model charge distribution and predict sites for electrophilic substitution. For example, in 2-nitro-4-(trifluoromethyl)aniline, DFT calculations revealed intramolecular hydrogen bonding between NH₂ and nitro groups, affecting reactivity . Experimental validation via Hammett plots or kinetic studies is recommended to quantify substituent effects.

Q. What strategies resolve contradictions between computational predictions and observed spectroscopic data?

  • Methodological Answer :

  • Hybrid Approaches : Combine experimental data (e.g., FT-IR, NMR) with quantum mechanical calculations (DFT) to refine computational models. For instance, discrepancies in vibrational frequencies can be addressed by adjusting basis sets or solvent effects in simulations .
  • Cross-Validation : Compare results across multiple techniques (e.g., X-ray for geometry vs. NMR for electronic environment).

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to control nitration or functionalization sites.
  • Protecting Groups : Temporarily protect the amino group (e.g., acetylation) to prevent unwanted side reactions during sulfonation .
  • Substituent Screening : Test steric and electronic effects of substituents on the phenylsulfonyl group, as demonstrated in derivatives like 2-nitro-4-(4-t-butyl-phenoxysulfonyl)aniline .

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